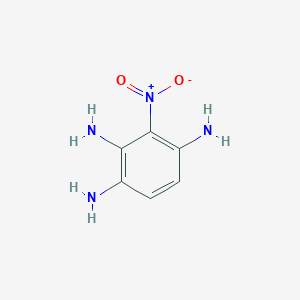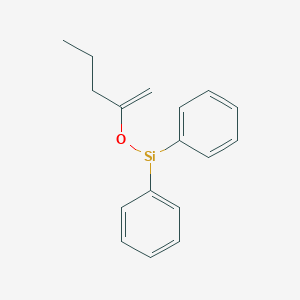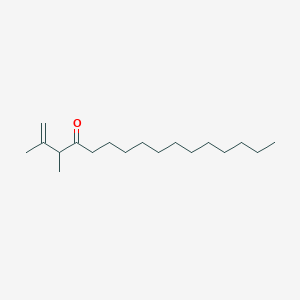![molecular formula C17H16ClFN2O6 B14192470 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine CAS No. 918815-00-6](/img/structure/B14192470.png)
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine is a synthetic compound that combines a fluorinated uridine derivative with a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine typically involves the following steps:
Starting Materials: The synthesis begins with 5’-deoxy-5’-fluorouridine and 4-chlorophenylacetic acid.
Formation of Intermediate: The 4-chlorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 5’-deoxy-5’-fluorouridine in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to modify the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to nucleosides.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and ribonucleotide reductase, which are crucial for DNA synthesis and repair.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
4-Chlorophenylacetic Acid: Used in the synthesis of various pharmaceuticals.
5’-Deoxy-5’-fluorouridine: A nucleoside analog with antiviral properties.
Uniqueness
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine is unique due to its combined structural features, which allow it to interact with multiple biological targets
特性
CAS番号 |
918815-00-6 |
|---|---|
分子式 |
C17H16ClFN2O6 |
分子量 |
398.8 g/mol |
IUPAC名 |
3-[2-(4-chlorophenyl)-2-oxoethyl]-1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16ClFN2O6/c18-10-3-1-9(2-4-10)11(22)8-21-13(23)5-6-20(17(21)26)16-15(25)14(24)12(7-19)27-16/h1-6,12,14-16,24-25H,7-8H2/t12-,14-,15-,16-/m1/s1 |
InChIキー |
UKDMHHNDYKJSRA-DTZQCDIJSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)Cl |
正規SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CF)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)



![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)






![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
